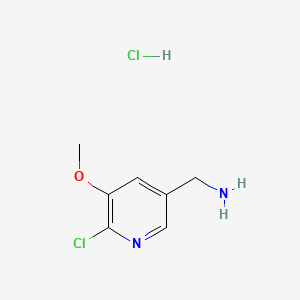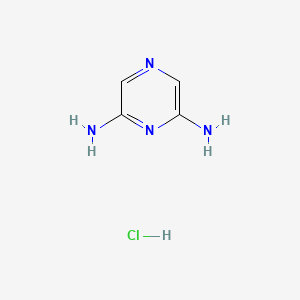
3-N-Boc-5/'/'-O-dimethoxytrityl-3/'/'-fluoro-thymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-N-Boc-5’‘-O-dimethoxytrityl-3’'-fluoro-thymidine: is a synthetic nucleoside analog. It is characterized by the presence of a fluorine atom at the 3’ position of the sugar ring, a dimethoxytrityl group at the 5’ position, and a tert-butyloxycarbonyl (Boc) group at the N3 position of the thymine base. This compound is primarily used in the synthesis of modified nucleic acids and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-N-Boc-5’‘-O-dimethoxytrityl-3’'-fluoro-thymidine typically involves multiple steps:
Protection of the Thymidine Base: The thymine base is protected by attaching a tert-butyloxycarbonyl (Boc) group at the N3 position.
Fluorination: The 3’ position of the sugar ring is fluorinated using appropriate fluorinating agents.
Dimethoxytritylation: The 5’ position of the sugar ring is protected by attaching a dimethoxytrityl (DMT) group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar ring.
Reduction: Reduction reactions can occur at the carbonyl groups of the thymine base.
Substitution: The fluorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the sugar ring.
Reduction: Reduced derivatives of the thymine base.
Substitution: Substituted nucleoside analogs with different functional groups at the 3’ position.
Applications De Recherche Scientifique
Chemistry:
DNA Synthesis: The compound is used as a precursor for the incorporation of fluoropyrimidines into synthetic DNA, which helps in studying DNA stability and interactions.
Biology:
DNA-Protein Interactions: It is used to study how proteins interact with DNA containing fluoropyrimidines, providing insights into biological processes.
Medicine:
Antisense Oligonucleotides: The compound is incorporated into antisense oligonucleotides to improve their stability and affinity for target mRNA, which is useful in gene therapy.
Industry:
Nucleic Acid Research: It is valuable for studying nucleic acids and developing new therapeutic interventions.
Mécanisme D'action
The mechanism of action of 3-N-Boc-5’‘-O-dimethoxytrityl-3’‘-fluoro-thymidine involves its incorporation into synthetic DNA. The fluorine atom at the 3’ position affects the stability of DNA duplexes, while the dimethoxytrityl and Boc groups protect the molecule during synthesis. The compound interacts with various molecular targets, including DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
3’-Deoxy-3’-fluorothymidine: Lacks the Boc and DMT protecting groups.
5’-O-Dimethoxytritylthymidine: Lacks the fluorine atom at the 3’ position.
3-N-Boc-thymidine: Lacks the fluorine atom and the DMT group.
Uniqueness: 3-N-Boc-5’‘-O-dimethoxytrityl-3’'-fluoro-thymidine is unique due to the combination of the fluorine atom, dimethoxytrityl group, and Boc group, which provide specific properties for DNA synthesis and stability studies.
Propriétés
Numéro CAS |
138685-99-1 |
|---|---|
Formule moléculaire |
C36H39FN2O8 |
Poids moléculaire |
646.712 |
Nom IUPAC |
[(2R,3R,4S,5R)-4-fluoro-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C36H39FN2O8/c1-23-20-39(34(42)38-31(23)40)32-29(37)30(44-22-45-33(41)35(2,3)4)28(47-32)21-46-36(24-12-8-6-9-13-24,25-14-10-7-11-15-25)26-16-18-27(43-5)19-17-26/h6-20,28-30,32H,21-22H2,1-5H3,(H,38,40,42)/t28-,29+,30-,32-/m1/s1 |
Clé InChI |
PFCXEGIEWDGXHF-FHRWSLRQSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OCOC(=O)C(C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Tert-butyl 3-amino-6-cyclopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B597509.png)
